Product packaging for Boc-N-Me-D-Ser-OMe(Cat. No.:CAS No. 220903-92-4)

Boc-N-Me-D-Ser-OMe

Cat. No.: B1467865
CAS No.: 220903-92-4
M. Wt: 233.26 g/mol
InChI Key: LUHJSLLCWQRODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-D-Ser-OMe is a specialized, optically active amino acid derivative designed for advanced peptide synthesis. Its core research value lies in the incorporation of two key structural features: an N-methylated backbone and the D-configuration of the serine side chain. The incorporation of N-methyl amino acids is a established strategy to profoundly alter the properties of synthetic peptides. Peptides containing N-methylated amide bonds often exhibit higher proteolytic stability, increased membrane permeability, and can display unique biological activities and conformational rigidity compared to their non-methylated counterparts . The D-serine configuration further enhances the molecule's utility by providing increased conformational flexibility and resistance to enzymatic degradation, which can be crucial for developing bioactive peptide analogues with enhanced stability and potency . During peptide synthesis, the tert-butyloxycarbonyl (Boc) group serves as a base-labile protecting group for the alpha-amino functionality, while the methyl ester (OMe) protects the carboxylic acid moiety. This protection scheme is essential for preventing unwanted side reactions during the stepwise construction of peptide chains. It is important for researchers to be aware that the activation of carboxylic groups during coupling can sometimes induce epimerisation. Using appropriate coupling reagents and additives, such as HOBt or HOAt, is recommended to minimize this risk and preserve the chiral integrity of the D-serine center . As a high-quality building block, this compound is intended for use in solid-phase and solution-phase peptide synthesis to create novel peptide structures for research in medicinal chemistry and drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO5 B1467865 Boc-N-Me-D-Ser-OMe CAS No. 220903-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-12)8(13)15-5/h7,12H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHJSLLCWQRODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc N Me D Ser Ome and Analogues

Precursor Synthesis: D-Serine Derivatives

The journey towards Boc-N-Me-D-Ser-OMe begins with the modification of D-serine to install the necessary protecting groups. These initial steps are crucial for preventing unwanted side reactions in subsequent stages.

Esterification of D-Serine

The first step in the synthesis is typically the esterification of the carboxylic acid group of D-serine to form D-serine methyl ester. This is often achieved by reacting D-serine with methanol (B129727) in the presence of an acid catalyst. For instance, DL-serine can be reacted with anhydrous methanol and Amberlyst-15 ion exchange resin. google.com Another method involves the use of thionyl chloride in methanol. This reaction converts the carboxylic acid to its corresponding methyl ester, which is more amenable to subsequent reactions in organic solvents. google.com

N-Protection with tert-Butyloxycarbonyl (Boc) Group

With the carboxyl group protected as a methyl ester, the next step is the protection of the amino group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgchemimpex.com The N-protection of D-serine or its methyl ester is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. google.comgoogle.com One approach involves reacting D-serine with Boc anhydride (B1165640) in an aqueous alkali medium. google.comgoogle.com This method has been noted for not requiring an organic solvent. google.comgoogle.com The resulting product is N-Boc-D-serine.

Alternatively, if the esterification was performed first, N-Boc-D-serine methyl ester (Boc-D-Ser-OMe) is obtained. glpbio.com This compound is a key intermediate in the synthesis of this compound. glpbio.com

N-Methylation Strategies

The introduction of a methyl group onto the nitrogen atom of the Boc-protected D-serine methyl ester is the pivotal step in forming the target compound. Several methods have been developed for this transformation, each with its own advantages regarding regioselectivity and stereochemical integrity.

Alkylation of Boc-Protected Serine Derivatives

A common method for N-methylation involves the direct alkylation of the N-H bond of a Boc-protected amino acid derivative. researchgate.net This is typically achieved using a methylating agent, such as methyl iodide, in the presence of a base. cdnsciencepub.com For example, the N-methylation of Boc-amino acids can be carried out using sodium hydride and methyl iodide in tetrahydrofuran. researchgate.netcdnsciencepub.com Another approach utilizes dimethyl sulfate (B86663) as the methylating agent. acs.org

A process for preparing Nα-methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino acids involves N-methylation by treating o-NBS derivatives with DBU and dimethyl sulfate. acs.org While these methods are effective, they can sometimes lead to side reactions, such as O-alkylation or elimination, particularly with serine derivatives. cdnsciencepub.com

Regioselective N-Methylation Techniques

Achieving selective N-methylation without affecting other reactive sites, such as the hydroxyl group of serine, is a key challenge. One strategy to enhance regioselectivity involves the use of a hindered base, which can deprotonate the less sterically hindered N-H group in preference to the O-H group. The use of potassium tert-butoxide as a hindered base has been reported for the N-alkylation of Nα-Boc-protected amino acids. google.com

Another technique involves the use of specific activating groups on the nitrogen that facilitate methylation. The use of an o-nitrobenzenesulfonyl (o-NBS) group as an activating group for the amino function allows for efficient N-methylation with dimethyl sulfate and a hindered base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). acs.org

Stereochemical Control during N-Methylation

Maintaining the stereochemical integrity of the chiral center at the α-carbon of D-serine during N-methylation is of utmost importance. Racemization can be a significant side reaction, particularly under harsh basic conditions.

Research has shown that N-methylation of Boc-L-phenylalanine with potassium tert-butoxide and methyl iodide proceeded without significant racemization. google.com In the context of serine derivatives, the choice of reaction conditions is critical. For instance, the N-methylation of a Boc-protected O-benzylserine derivative using sodium hydride and methyl iodide was found to cause β-elimination at room temperature, but this side reaction was suppressed when the reaction was carried out at a lower temperature (5 °C). cdnsciencepub.com

Overall Synthesis of this compound

The synthesis of this compound, a protected and modified D-serine derivative, involves a multi-step process that combines standard protection and modification techniques from peptide chemistry. While a specific, published end-to-end synthesis is not extensively documented, a plausible and chemically sound pathway can be constructed based on established methods for analogous compounds. This pathway typically involves three key transformations: protection of the amine, esterification of the carboxylic acid, and methylation of the amine nitrogen.

The process commences with the protection of the amino group of D-serine. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability under various reaction conditions and its straightforward removal under acidic conditions. The reaction involves treating D-serine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Following the successful protection of the amine, the carboxylic acid moiety is converted to a methyl ester. This esterification is often achieved by reacting the Boc-protected D-serine (Boc-D-Ser-OH) with a methylating agent like methyl iodide in the presence of a mild base such as potassium carbonate, yielding Boc-D-Ser-OMe. semanticscholar.org

The final and most defining step is the N-methylation of the protected amino acid ester. This transformation is typically accomplished using a strong base to deprotonate the nitrogen of the Boc-carbamate, followed by reaction with a methylating agent. A common method involves the use of sodium hydride (NaH) and methyl iodide (MeI). nih.gov This method has been successfully applied to the N-methylation of other Boc-protected amino acid esters. nih.gov The complete sequence results in the target compound, this compound.

Below is a table outlining the plausible synthetic pathway.

Plausible Synthetic Pathway for this compound

Step Reaction Reagents and Conditions Intermediate/Product
1 Boc Protection D-Serine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH), Solvent (e.g., 1,4-dioxane/water) semanticscholar.org Boc-D-Ser-OH
2 Methyl Esterification Boc-D-Ser-OH, Methyl iodide (CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) semanticscholar.org Boc-D-Ser-OMe
3 N-Methylation Boc-D-Ser-OMe, Methyl iodide (CH₃I), Base (e.g., Sodium Hydride), Solvent (e.g., THF) nih.gov This compound

Green Chemistry Approaches in Modified Serine Derivative Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for fine chemicals, including modified amino acids. rsc.org The focus is on developing more sustainable processes by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient methods. rsc.orgresearchgate.net

Solvent-Free and Minimal Solvent Conditions

A key area of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Research into solvent-free or minimal-solvent syntheses for amino acid derivatives is an active field. For instance, a solvent-free method has been described for the synthesis of Schiff bases from L-amino acids, including L-serine, by reaction with aldehydes. sioc-journal.cn While not a direct synthesis of the target compound, this demonstrates the feasibility of conducting modifications on serine under solvent-free conditions.

Furthermore, the use of water as a reaction medium is a cornerstone of green chemistry. Researchers have developed organocatalysts derived from serine that can mediate direct asymmetric aldol (B89426) reactions in the presence of water, showcasing high yields and enantioselectivities. researchgate.net These approaches highlight a shift away from traditional organic solvents towards more environmentally benign alternatives in the synthesis and application of serine derivatives.

Examples of Green Solvents/Conditions in Serine Derivative Chemistry

Approach Conditions/Catalyst Reaction Type Reference
Solvent-Free Synthesis Grinding of L-serine and aldehyde Schiff Base Formation sioc-journal.cn
Aqueous Conditions Serine-derived organocatalysts Asymmetric Aldol Reaction researchgate.net

Enzymatic Synthesis Pathways for Serine Derivatives

Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful green alternative to traditional chemical synthesis. Enzymes operate under mild conditions (pH and temperature), are highly specific, and can significantly reduce waste and byproducts.

The synthesis of the serine backbone itself has been a target for green innovation. Evonik Industries has developed an efficient enzymatic process for the synthesis of D-serine, L-serine, and DL-serine, which provides a sustainable source of the key starting material for various derivatives. evonik.comevonik.com

Enzymes are also employed for the specific modification of serine and its derivatives. For example:

Transgalactosylation : β-Galactosidase from Escherichia coli has been used as a biocatalyst to perform the transgalactosylation of serine derivatives, attaching sugar moieties to the amino acid. dntb.gov.ua This enzymatic approach can be used to create glycosylated serine compounds. capes.gov.br

Aldol Addition : D-Threonine aldolase (B8822740) (DTA) catalyzes the reversible aldol reaction between glycine (B1666218) and various aldehydes to produce different D-serine derivatives. researchgate.net

Phosphorylation : The enzyme Lacticin 481 synthetase (LctM) can be used for the chemoselective phosphorylation of serine residues within peptides, a key step in creating dehydroalanine (B155165) units for further modification. rsc.org

These enzymatic methods provide highly selective and environmentally friendly routes to a variety of complex serine derivatives that would be challenging to produce using conventional chemical methods.

Enzymes in the Synthesis of Serine Derivatives

Enzyme Source Organism (Example) Reaction Catalyzed Product/Application
β-Galactosidase Escherichia coli Transgalactosylation Galactosylated serine derivatives dntb.gov.uacapes.gov.br
D-Threonine Aldolase (DTA) Delftia sp. Aldol Addition D-3-Alkylserine derivatives researchgate.net
Lacticin 481 synthetase (LctM) - Chemoselective Phosphorylation Phosphorylated serine residues rsc.org

Integration of Boc N Me D Ser Ome in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide manufacturing, and the Boc/Benzyl (Bzl) strategy is a well-established approach within this methodology. researchgate.netacs.orgiris-biotech.de

The Boc/Benzyl (Boc/Bzl) strategy is a widely used method in solid-phase peptide synthesis (SPPS). researchgate.netacs.org This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the Nα-amino group and benzyl-based groups for the permanent protection of side chains. researchgate.netresearchgate.net The compatibility of Boc-N-Me-D-Ser-OMe with this strategy is crucial for its application in creating complex peptides.

The Boc protecting group is typically removed using acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups are cleaved at the end of the synthesis using strong acids such as hydrofluoric acid (HF). iris-biotech.depeptide.com This orthogonality allows for the selective deprotection and elongation of the peptide chain. researchgate.net The use of linkers compatible with both Boc and Fmoc chemistries, such as the 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb) linker, further enhances the versatility of this strategy, allowing for the synthesis of protected peptide fragments. mdpi.comnih.govacs.org

In the context of difficult sequences, such as those containing hydrophobic or sterically hindered residues, Boc-based SPPS has often demonstrated better outcomes compared to the Fmoc-based strategy. nih.gov The in-situ neutralization protocol, where a high concentration of the activated amino acid is added directly after Boc deprotection, helps to minimize aggregation and improve coupling efficiency. nih.gov

The incorporation of N-methylated amino acids, such as N-methyl-D-serine, introduces steric hindrance that can significantly impact coupling efficiency. scielo.org.mx The presence of the methyl group on the amide nitrogen makes both the incoming protected amino acid and the N-terminal of the growing peptide chain bulkier, slowing down the coupling reaction. scielo.org.mxbeilstein-journals.org

To overcome this, highly efficient coupling reagents are necessary. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a non-nucleophilic base such as diisopropylethylamine (DIPEA), have proven effective for introducing these modified residues. scielo.org.mx Other potent coupling reagents like PyBOP, PyBrOP, and TOTT have also shown good results in coupling sterically hindered and N-methylated amino acids. bachem.com The choice of solvent also plays a role, with polar solvents like DMF, NMP, and DMSO being used to improve solvation and reduce aggregation, thereby enhancing coupling yields. nih.gov

Table 1: Coupling Reagents for N-Methylated Amino Acids

Coupling Reagent Key Features
HATU Highly efficient, often used with DIPEA for N-methylated amino acids. scielo.org.mx
PyBOP Effective in solid-phase synthesis, a non-toxic alternative to BOP. bachem.com
PyBrOP High reactivity, useful for difficult couplings including N-methyl amino acids. bachem.com
TOTT Shows good results with sterically hindered amino acids, with low reported racemization levels. bachem.com

| COMU | High coupling efficiency, comparable to HATU, with improved safety and solubility. bachem.com |

This table is generated based on data from cited sources and is for informational purposes.

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide bond formation, especially for N-methylated amino acids. acs.orgmdpi.com The activation of the carboxylic acid group can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization. mdpi.com N-methylated amino acids are particularly susceptible to racemization because the absence of the N-H proton makes the α-carbon proton more acidic and easier to abstract under basic conditions. acs.org

Several strategies are employed to minimize racemization:

Choice of Coupling Reagent: Using coupling reagents that proceed through intermediates less prone to racemization is crucial. For instance, phosphonium-based reagents like BOP and PyBOP, and uronium/aminium reagents like HBTU and HATU, are often preferred over carbodiimides like DCC when racemization is a concern. bachem.compeptide.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can suppress racemization when used with carbodiimides. mdpi.compeptide.com

Control of Base: The choice and amount of base are critical. Weaker bases like N-methylmorpholine (NMM) or collidine are sometimes used instead of stronger bases like DIPEA to reduce the risk of racemization. bachem.comacs.org

Pre-activation Time: Keeping the pre-activation time of the amino acid to a minimum before adding it to the peptide-resin can reduce the window for racemization to occur.

Low Temperature: Performing the coupling reaction at lower temperatures can also help to minimize racemization.

Recent studies have shown that certain coupling reagents like DEPBT and ynamide-based reagents can yield good efficiency with low epimerization for amino acids prone to racemization. mdpi.com

Coupling Efficiency of N-Methylated D-Amino Acids

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), offers advantages for the large-scale production of shorter to medium-length peptides, as it allows for the purification of intermediates. researchgate.netsci-hub.senih.gov The Boc/Bzl strategy is also well-suited for solution-phase synthesis. researchgate.netpeptide.com

In solution-phase synthesis, the coupling of sterically hindered N-methylated amino acids remains a challenge. sci-hub.se However, the use of potent coupling reagents has facilitated this process. For example, HATU has been shown to enable the efficient coupling of N-methyl amino acids at room temperature with high yields and short reaction times. scielo.org.mx

A convergent strategy, where protected peptide fragments are synthesized separately and then combined, is often employed in solution-phase synthesis. sci-hub.se This approach can be more efficient for producing larger peptides. Recent advancements include the use of novel protecting groups and coupling methodologies, such as the isostearyl-mixed anhydride (B1165640) method, to improve the synthesis of peptides containing N-methyl amino acids. sci-hub.se

Challenges and Advancements in Incorporating N-Methyl-D-Serine Residues

The incorporation of N-methyl-D-serine residues presents several challenges, primarily due to steric hindrance and the increased risk of racemization. scielo.org.mxmdpi.com The N-methylation not only slows down the coupling reaction but also makes the adjacent peptide bond more susceptible to cleavage under certain conditions.

Advancements to address these challenges include:

Development of Novel Coupling Reagents: The continuous development of more efficient and racemization-suppressing coupling reagents is a key area of research. bachem.com Reagents like COMU and PyOxim offer high reactivity combined with improved safety profiles. bachem.com

Microwave-Assisted SPPS: The use of microwave irradiation can accelerate coupling reactions, which is particularly beneficial for sterically hindered amino acids. beilstein-journals.orgbachem.com This can lead to higher yields and purities.

Modified Protecting Group Strategies: The use of alternative protecting groups or specialized linkers can help to overcome some of the difficulties associated with N-methylated residues. mdpi.comnih.gov

Optimized Reaction Conditions: Fine-tuning of reaction parameters such as solvent, temperature, and the type and concentration of base is crucial for successfully incorporating N-methyl-D-serine while maintaining stereochemical integrity. acs.org

The D-enantiomer, D-serine, is a known neuromodulator that acts as a co-agonist at the NMDA receptor in the brain, playing a role in synaptic plasticity and cognitive processes. nih.govnih.govresearchgate.netresearchgate.net The incorporation of its N-methylated form into peptides could lead to novel therapeutics with unique pharmacological properties, driving the ongoing efforts to improve its synthetic accessibility.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
This compound Not Applicable
tert-Butoxycarbonyl Boc
Diisopropylethylamine DIPEA
N,N-Dimethylformamide DMF
N-methylmorpholine NMM
1-Hydroxybenzotriazole HOBt
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOP
Bromotripyrrolidinophosphonium hexafluorophosphate PyBrOP
(2-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium tetrafluoroborate/hexafluorophosphate) TBTU/HBTU
(3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) DEPBT
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate COMU
Ethyl cyano(hydroxyimino)acetato-O2)-tri-(1-pyrrolidinyl)-phosphonium hexafluorophosphate PyOxim
N,N'-Dicyclohexylcarbodiimide DCC
N-Hydroxysuccinimide HOSu
7-Aza-1-hydroxybenzotriazole HOAt
2-Mercaptopyridone-1-oxide thiuronium salt TOTT
Trifluoroacetic acid TFA
N-Methyl-D-serine N-Me-D-Ser
D-serine D-Ser
2-methoxy-4-methylsulfinylbenzyl alcohol Mmsb
N-methyl-pyrrolidone NMP

Role in Peptidomimetic Design and Conformational Control

Design Principles for Peptidomimetics Incorporating Modified Amino Acids

The primary goal of incorporating modified amino acids into peptide sequences is to create peptidomimetics with superior pharmacological profiles compared to their natural counterparts. rroij.com Peptides often suffer from poor metabolic stability, low oral bioavailability, and a lack of receptor selectivity. scielo.org.mx Modifications to the peptide backbone or the use of non-canonical amino acids can address these limitations. nih.govresearchgate.net

The design principles for using modified amino acids, such as those embodied in Boc-N-Me-D-Ser-OMe, are centered on several key objectives:

Enhancing Proteolytic Stability: Natural peptides are readily degraded by proteases. Introducing modifications like N-methylation or D-amino acids can render the peptide resistant to enzymatic cleavage. scielo.org.mxcsic.es

Improving Bioavailability: Modifications can alter the physicochemical properties of a peptide, such as its lipophilicity and ability to cross biological membranes, thereby improving its absorption and distribution in the body. researchgate.netnih.gov

Conformational Restriction: By limiting the flexibility of the peptide backbone, the molecule can be "pre-organized" into its bioactive conformation. rsc.orgnih.gov This can lead to increased binding affinity and selectivity for its biological target. researchgate.net

Modulating Biological Activity: The introduction of modified amino acids can fine-tune the interaction of the peptidomimetic with its target, potentially converting an agonist into an antagonist or enhancing its potency. nih.gov

The use of unnatural amino acids is a well-established paradigm in medicinal chemistry for creating peptidomimetics with rationally controlled conformations. researchgate.netenamine.net

Strategic Incorporation of D-Stereochemistry for Conformational Constraints

The substitution of naturally occurring L-amino acids with their D-enantiomers is a powerful strategy for inducing specific conformational constraints in a peptide backbone. researchgate.net While L-amino acids typically favor right-handed helical structures, the incorporation of a D-amino acid can disrupt or reverse the direction of the peptide chain, promoting the formation of specific secondary structures like β-turns. frontiersin.org

The conformational effects of D-amino acids are well-understood through Ramachandran plots, which show the allowed dihedral angles (φ and ψ) for an amino acid residue. For an L-amino acid, these angles are typically in the negative φ region, whereas for a D-amino acid, they are in the positive φ region. This fundamental difference in conformational preference makes D-amino acids valuable tools for peptide design. researchgate.net

Specifically, the incorporation of a D-amino acid at the i+1 position of a peptide sequence is a well-known strategy for inducing a type II' β-turn. This can lead to the formation of stable β-hairpin structures. The strategic placement of D-amino acids can therefore be used to create peptides with well-defined, predictable three-dimensional structures. jpt.com This stereochemical inversion can also inhibit physical aggregation of peptides by disrupting the formation of β-sheet intermediates. researchgate.net

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation, the substitution of the amide proton with a methyl group, is another key modification present in this compound that profoundly impacts peptide conformation and properties. researchgate.netcsic.es

A standard peptide bond predominantly exists in the trans conformation due to steric hindrance. However, N-methylation lowers the energy barrier between the cis and trans isomers, increasing the likelihood of the cis conformation. ub.eduresearchgate.net The equilibrium between cis and trans isomers in N-methylated peptides is influenced by factors such as the surrounding amino acid sequence and the solvent. researchgate.netrsc.org For instance, polar solvents tend to favor the cis isomer. rsc.org The ability to populate the cis conformation opens up a wider range of possible three-dimensional structures that are not accessible to unmodified peptides. ub.edu Studies on N-methyl-α,β-dehydroamino acids have shown that N-methylation is a promising tool for inducing the cis configuration of the amide bond. nih.gov While the trans isomer is generally more stable, the controlled isomerization to the cis form is relevant to protein folding and function. aip.org The energy barrier for this isomerization is typically in the range of 15-20 kcal/mol, and it is slightly lower for N-methylated peptides. researchgate.netrsc.orgnih.gov

The amide proton of a standard peptide bond can act as a hydrogen bond donor, participating in the formation of secondary structures like α-helices and β-sheets. N-methylation removes this hydrogen bond donor capability. scielo.org.mxub.edu This disruption of the intramolecular hydrogen bonding network can prevent the formation of undesirable aggregates and increase solubility. researchgate.net While eliminating a hydrogen bond donor, N-methylation can also lead to the stabilization of different conformers through altered steric and electronic effects. csic.esub.edu

Reduction of Intramolecular Hydrogen Bonding

Stabilization of Secondary Structures (e.g., Beta-Turns, Helices)

The combined effects of D-stereochemistry and N-methylation, as found in this compound, make it a powerful tool for stabilizing specific secondary structures.

Beta-Turns: Beta-turns are crucial elements of protein structure, enabling the polypeptide chain to reverse its direction. pearson.com The incorporation of a D-amino acid at the i+1 position, often in combination with a glycine (B1666218) or another small amino acid at the i+2 position, is a classic strategy for inducing a type II' β-turn. Proline is also a potent inducer of β-turns. rsc.orgnih.gov N-methylation can further refine the turn geometry. rsc.org The stabilization of β-turns is a common strategy in the design of peptidomimetics to mimic the loop regions of proteins that are often involved in biological recognition events. acs.orgresearchgate.netrsc.org

Helices: While D-amino acids can be disruptive to α-helical structures composed of L-amino acids, their strategic placement can be used to design novel helical structures or to cap the ends of helices. frontiersin.orgnih.gov N-methylation can also influence helical propensity. researchgate.net Recent research has shown that macrocyclic peptides with mixed stereochemistry can act as helix-stabilizing N-caps. chemrxiv.org The ability to control helical structures is important for targeting protein-protein interactions that often occur at helical interfaces.

The following table summarizes research findings on the impact of these modifications on peptide conformation:

ModificationEffect on Peptide ConformationResearch Finding
D-Amino Acid Incorporation Induces specific turns (e.g., type II' β-turn)The incorporation of a D-amino acid at the i+1 position is a well-established method for creating β-hairpin structures. sci-hub.se
Can disrupt or reverse L-amino acid helicesD-amino acid substitution can break α-helix structures by inducing kinks. nih.gov
N-Methylation Increases propensity for cis-amide bondsN-methylation lowers the energy barrier between cis and trans isomers, making the cis conformation more accessible. ub.eduresearchgate.net
Reduces intramolecular hydrogen bonding capacityThe removal of the amide proton prevents it from acting as a hydrogen bond donor. scielo.org.mxresearchgate.net
Increases conformational rigiditySteric hindrance from the methyl group restricts backbone rotation. ub.edunih.gov
Combined Modifications Stabilizes specific secondary structuresDipeptide motifs such as D-Pro-Gly are used to promote β-hairpin formation by adopting a type-II' turn structure. nih.gov
Allows for fine-tuning of peptide shapeThe combination of cyclization, stereoinversion, and N-methylation can optimize a peptide sequence for a specific biological target. researchgate.net

Modulation of Proteolytic Stability in Peptidomimetics

The incorporation of N-methylated amino acids, such as this compound, into peptide sequences is a widely employed strategy to enhance the metabolic stability of peptidomimetics. researchgate.net Peptides and their analogs are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic potential. N-methylation of the peptide backbone amide nitrogen offers a crucial modification to overcome this limitation by increasing resistance to enzymatic cleavage. researchgate.netbohrium.com

The enhanced proteolytic stability arises primarily from two factors. First, the methylation of the amide nitrogen removes the hydrogen atom necessary for the hydrogen bonding interactions that are often critical for the recognition and binding of the peptide substrate by the active site of a protease. nih.govnih.gov Second, the added methyl group introduces steric hindrance, which can physically block the approach of the enzyme and disrupt the precise conformational geometry required for catalysis. nih.govrsc.org This modification effectively makes the adjacent peptide bond a poor substrate for a wide range of endo- and exopeptidases.

Research has consistently demonstrated the effectiveness of N-methylation in protecting peptides from degradation. For instance, studies involving N-methyl scanning mutagenesis, where individual amino acids in a peptide sequence are systematically replaced by their N-methylated counterparts, have shown dramatic increases in proteolytic resistance. One such study on a G-protein-binding peptide motif revealed that single N-methyl substitutions at or near the cleavage site could increase the peptide's half-life against trypsin digestion by factors ranging from 72 to over 1000. nih.gov

The degree of protection conferred by N-methylation can be influenced by its position relative to the proteolytic cleavage site. The effect is generally most pronounced when the modification is at or immediately adjacent to the scissile bond (the P1 and P1' positions in the Schechter and Berger nomenclature). nih.gov

Table 1: Effect of N-Methylation Position on Proteolytic Half-Life against Trypsin
Peptide SequenceModification PositionHalf-Life (t1/2) minFold Increase in Half-Life
(Control) ...DKLY...None0.4-
...D(N-Me-K)LY...P1>400>1000
...DK(N-Me-L)Y...P1'2972
...D(N-Me)KLY...P2>400>1000

Data adapted from N-methyl scanning mutagenesis studies. nih.gov The positions refer to the protease cleavage site.

The use of building blocks like this compound, which combines N-methylation with a D-amino acid configuration, can offer synergistic protection against proteolysis. D-amino acids are inherently resistant to degradation by most common proteases, which are stereospecific for L-amino acid substrates. Combining this feature with N-methylation further fortifies the peptide backbone against enzymatic attack. For example, N-methylated analogues of the amylin peptide were found to be stable against a range of different proteolytic enzymes and in human plasma, in stark contrast to the unmodified L-peptide which was rapidly degraded. nih.gov

Table 2: Comparative Proteolytic Stability of Modified Peptides
Modification TypeRelative Position to Cleavage SiteRelative Half-Life (Normalized to Unmodified Peptide)
N-Me-α-residueP1~10-100 fold
N-Me-α-residueP2'~10 fold
d-α-residueP1>1000 fold
Cα-Me-α-residue (Aib)P1>1000 fold

Data generalized from a comparative study on backbone modifications against chymotrypsin. nih.gov The table illustrates the relative degree of protection.

Conformational Analysis of Peptides Containing N Methyl D Serine Moieties

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the conformation of peptides in solution. nih.gov These techniques provide through-bond and through-space information, which, when pieced together, reveal the molecule's three-dimensional architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of peptides. fmp-berlin.info For a molecule like Boc-N-Me-D-Ser-OMe, ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each atom. nih.gov

Key NMR parameters used in conformational analysis include:

Chemical Shifts (δ): The resonance frequency of a nucleus is sensitive to its local electronic environment, which is dictated by the peptide's conformation. For instance, in N-methylated peptides, the chemical shifts of the N-methyl protons can indicate the cis or trans conformation of the preceding amide bond. mdpi.com

Nuclear Overhauser Effect (NOE): NOEs arise from the through-space interaction of protons that are close to each other (typically < 5 Å). Observing an NOE between specific protons provides direct evidence of their spatial proximity, which is a cornerstone for defining the peptide's fold. mdpi.com In N-methylated residues, the absence of an amide proton removes a key source of structural information, making other NOEs, such as those involving the N-methyl group, even more critical. nih.gov

Coupling Constants (J): Three-bond coupling constants (³J) between protons, such as the one between the amide proton and the alpha-proton (³J_HNHα), are related to the intervening dihedral angle (φ) by the Karplus equation. However, in N-methylated residues like N-Me-D-Ser, this specific coupling is absent. nih.gov

In the context of N-methylated peptides, NMR studies often reveal the presence of multiple conformations in solution due to the lower energy barrier for cis-trans isomerization of the N-methylated amide bond. mdpi.com This conformational heterogeneity can complicate spectral analysis but also provides a more complete picture of the peptide's dynamic nature in solution. researchgate.net

Table 1: Predicted ¹H-NMR Data for a related compound Boc-L-Ser-OMe.

ProtonChemical Shift (ppm)MultiplicityJ-coupling (Hz)
NH5.54d6.4
CH4.39brs
CH₂3.96ABXJAB = 11.2, JBX = 3.6
CH₂3.89ABXJAB = 11.2, JAX = 3.6
OCH₃3.79s
NH (amide)2.81brs
C(CH₃)₃1.46s
Data sourced from iChemical. ichemical.com Note: This data is for the L-isomer and serves as a reference for the types of signals expected.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is particularly sensitive to the secondary structure of peptides. nih.gov

Far-UV CD (190-250 nm): The amide bonds of the peptide backbone are the primary chromophores in this region. The CD spectrum provides a signature of the peptide's secondary structure, such as α-helices, β-sheets, β-turns, or random coils. nih.gov

Influence of N-Methylation and D-Stereochemistry: The introduction of an N-methyl group can significantly alter the CD spectrum by favoring specific turn structures. researchgate.net For example, N-methylation in homochiral sequences (e.g., L-L or D-D) often promotes a βVI-turn, which involves a cis amide bond. researchgate.net In contrast, heterochiral sequences (e.g., L-D or D-L) tend to retain a βII-folded conformation with a trans amide bond. researchgate.net The D-stereochemistry of the serine residue in this compound will inherently influence the preferred turn type and, consequently, the resulting CD spectrum.

CD spectroscopy is often used in conjunction with NMR to provide complementary information. While NMR gives detailed local structural information, CD offers a global view of the peptide's secondary structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Approaches to Conformational Sampling

To complement experimental data and explore the full conformational landscape of a peptide, computational modeling techniques are employed. These methods can predict stable conformations and the energetic barriers between them.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the conformational ensembles of peptides. rsc.org By simulating the atomic motions of the peptide over time, MD can reveal the dynamic behavior and conformational preferences of the molecule. nih.govrsc.org

Predict the relative populations of different conformers.

Visualize the transitions between different conformational states.

Calculate theoretical NMR parameters (like NOEs) to be compared with experimental data for structure validation.

Studies have shown that MD simulations can successfully predict the structures of N-methylated cyclic peptides, provided that sufficient information about the correct cis/trans amide configuration is available. rsc.org

Monte Carlo (MC) conformational searches are another widely used computational method for exploring the potential energy surface of a molecule. nih.gov Unlike the deterministic approach of MD, MC methods use random (or biased random) changes to the molecule's dihedral angles to generate new conformations. pitt.edu

The process typically involves:

Generating a new conformation by randomly perturbing the torsional angles of the current structure.

Minimizing the energy of the new conformation.

Accepting or rejecting the new conformation based on an energy criterion (e.g., the Metropolis algorithm). nih.gov

This method is effective at overcoming energy barriers and exploring a wide range of conformational space. pitt.edugithub.com For peptides with high flexibility, such as those containing N-methylated residues, MC searches can identify low-energy conformers that might be missed by other methods. nih.gov The results of an MC search are a collection of low-energy structures that represent the most probable conformations of the peptide.

Molecular Dynamics Simulations

Correlation between N-Methylation, D-Stereochemistry, and Bioactive Conformations

The combination of N-methylation and D-stereochemistry has a profound impact on the conformational properties of a peptide, which is directly linked to its biological activity.

N-Methylation: This modification introduces steric hindrance that disfavors extended conformations and often promotes the formation of turn structures. researchgate.net It also lowers the energy barrier between the cis and trans isomers of the peptide bond, increasing the conformational diversity. researchgate.net This can lead to the adoption of unique three-dimensional shapes that are not accessible to their non-methylated counterparts. nih.gov By capping exposed amide protons, N-methylation can also improve membrane permeability. pnas.org

D-Stereochemistry: The incorporation of D-amino acids is a well-established strategy to induce specific turn conformations and increase proteolytic stability. nih.govpreprints.org A D-residue can facilitate the formation of β-turns that are not readily formed by L-amino acids, thereby constraining the peptide into a specific bioactive conformation. nih.gov The combination of L- and D-amino acids in a peptide sequence can promote conformations favorable for cyclization and receptor binding. researchgate.net

Synergistic Effect: When combined, N-methylation and D-stereochemistry can work synergistically to lock a peptide into a highly specific and stable conformation. For example, a study on dipeptides showed that heterochiral sequences (L-D or D-L) with N-methylation tend to retain a βII-folded structure. researchgate.net This conformational rigidity can be crucial for high-affinity binding to a biological target, as it reduces the entropic penalty upon binding. explorationpub.com The specific conformation adopted will depend on the position of the N-methylated D-amino acid within the peptide sequence.

Conformational Dynamics and Flexibility Studies

The introduction of an N-methyl group into a peptide backbone significantly alters its conformational landscape, dynamics, and flexibility. In the case of this compound, the N-methylation of the D-serine residue imposes steric constraints and removes the amide proton, a critical hydrogen bond donor. These modifications have profound implications for the accessible conformations and the dynamic behavior of the molecule.

Research on N-methylated peptides has demonstrated that this modification can decrease the energy difference between the cis and trans conformations of the amide bond, thereby increasing the population of the cis isomer. researchgate.net This is a crucial deviation from non-methylated peptides, where the trans conformation is overwhelmingly favored. The presence of a cis amide bond can induce unique turns and folded structures that are otherwise not accessible. nih.gov

Furthermore, the N-methyl group restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) backbone dihedral angles, leading to a more defined set of allowed conformations. acs.org While specific experimental or extensive computational studies on the conformational dynamics of this compound are not widely available in the public domain, insights can be drawn from studies on analogous N-methylated and serine-containing dipeptides.

Computational studies on N-acetyl-L-serinamide (Ac-Ser-NH₂), a related dipeptide, have identified several low-energy conformers, with the C₇eq and C₅ structures being the most stable. acs.org The relative energies of these conformers are influenced by intramolecular hydrogen bonding involving the serine side-chain hydroxyl group.

Table 1: Calculated Relative Potential Energies of Ac-L-Ser-NH₂ Conformers

Conformer Relative Potential Energy (kcal/mol)
C₇eq-I 0.00
C₅-III ~0.50
C₅-I ~1.00
C₇eq-II ~1.50
C₇ax ~2.80
PII ~5.30

Data derived from computational studies on N-acetyl-L-serinamide and may not be fully representative of this compound. acs.org

For this compound, the absence of the amide proton prevents the formation of the canonical C₇ (γ-turn) or C₁₀ (β-turn) intramolecular hydrogen bonds that stabilize folded conformations in non-methylated peptides. However, the D-configuration of the serine residue itself predisposes the peptide backbone to adopt conformations that can lead to turns, particularly βII-type turns when in a sequence with an L-amino acid. nih.gov In a simple blocked dipeptide like this compound, the conformational preferences will be a complex interplay between the steric hindrance of the N-methyl and Boc groups, the solvation effects, and the intrinsic torsional preferences of the D-serine residue.

NMR spectroscopic studies on N-methylated dipeptides often reveal distinct chemical shifts and nuclear Overhauser effects (NOEs) that provide evidence for the populated conformations. nih.gov For instance, the chemical shift of the N-methyl protons can be indicative of the cis or trans amide bond configuration.

Table 2: Representative Conformational Parameters for N-Methylated Dipeptides

Parameter Typical Value/Observation for trans Amide Typical Value/Observation for cis Amide
N-Methyl Proton Chemical Shift (ppm) ~2.8 ~3.1
Cα(i) - N(i+1) - Cα(i+1) NOE Strong Weak or absent
Dihedral Angle ω (Cα-C'-N-Cα) ~180° ~0°

These are generalized values from studies on various N-methylated peptides and serve as a reference. nih.gov

Advanced Applications and Research Directions

Development of Constrained Peptide Scaffolds

The incorporation of modified amino acids like Boc-N-Me-D-Ser-OMe is a cornerstone strategy for developing constrained peptide scaffolds. These scaffolds are designed to mimic the secondary structures of natural peptides, such as β-turns and β-sheets, which are often crucial for biological activity. peptide.com The N-methylation and D-configuration of this compound are particularly impactful in this context. N-methylation restricts the conformational freedom of the peptide backbone, preventing the formation of hydrogen bonds and favoring specific dihedral angles. This modification can stabilize desired conformations and protect the peptide from enzymatic degradation.

The D-serine component introduces a non-natural stereochemistry that can induce specific turns or disrupt native secondary structures, allowing for the creation of unique three-dimensional arrangements. nsf.gov Research has shown that incorporating D-amino acids or other constraints into peptides can lead to novel scaffolds with enhanced biological properties. researchgate.net For instance, studies on N-amino peptides (NAPs) have demonstrated that the side chain of a D-serine residue can be used as a handle for covalent tethering, creating "trans-locked" peptidomimetic structures. nsf.gov This is achieved through reactions like on-resin Mitsunobu cyclization between a hydrazino acid residue and the serine side chain, yielding constrained pyrazolidinone or tetrahydropyridazinone scaffolds. nsf.gov

Furthermore, the serine hydroxyl group can be a key reaction site for introducing constraints. It can be converted into other functional groups or used in cyclization reactions to form rigid structures like oxazolidinones, which serve as proline mimetics and enforce a trans conformation in the preceding peptide bond. unibo.it The Boc and methyl ester protecting groups on this compound facilitate its seamless integration into solid-phase peptide synthesis (SPPS) protocols, allowing for the precise placement of these conformational constraints within a peptide sequence. escholarship.orgnih.gov

Application in Macrocyclic Peptide Design

Macrocyclization is a widely used strategy to enhance the stability, target affinity, and bioavailability of peptide therapeutics. rsc.org this compound serves as a valuable building block in the synthesis of diverse macrocyclic peptides. The serine side chain offers a reactive handle for various cyclization chemistries. For example, the hydroxyl group can be modified into an alkene-containing tether, enabling ring-closing metathesis (RCM) to form a hydrocarbon-stapled peptide. mdpi.com RCM is a powerful tool for creating macrocycles of various sizes and has been used to stabilize helical structures or to create novel peptide architectures. mdpi.comuu.nl

Another approach involves modifying the serine side chain with an alkyne group. This allows for oxidative coupling reactions, such as the Glaser-Hay coupling, to form macrocycles containing a 1,3-diyne linker, which introduces rigidity and a defined geometry into the peptide backbone. rsc.org The synthesis of these precursors often involves the coupling of protected amino acid fragments, where a building block like this compound would be a key component. rsc.org

The N-methylation of the peptide backbone, a key feature of this compound, is also highly beneficial in macrocyclic design. It reduces the entropic penalty of binding by pre-organizing the peptide into a bioactive conformation and can improve membrane permeability. Research into macrocyclic proteasome inhibitors has shown that while backbone modifications like N-methylation can sometimes compromise activity, they are a critical part of the optimization process to improve pharmacological properties. nih.gov The D-configuration of the serine residue can also be exploited to induce specific turns within the macrocycle, which is essential for achieving high affinity and selectivity for a biological target. nih.gov

Macrocyclization StrategyRole of Serine DerivativeKey FeaturesReference
Ring-Closing Metathesis (RCM)Side chain modified with an alkenyl tether (e.g., O-pentenyl).Forms hydrocarbon staples; stabilizes helices. mdpi.com
Oxidative Diyne CouplingSide chain modified with a propargyl group.Creates rigid 1,3-diyne linker in the macrocycle. rsc.org
Intramolecular AlkylationSide chain converted to a leaving group (e.g., Tos) to react with an internal nucleophile.Forms stable carbon-based cyclization. nih.gov
Mitsunobu CyclizationSide chain hydroxyl acts as a nucleophile to form an ether or other linkage.Used to create constrained N-amino peptide scaffolds. nsf.gov

Role in Chemical Biology Probes and Tools

Modified amino acids are essential for the development of chemical probes and tools used to study biological systems. This compound can be incorporated into peptides designed as enzyme substrates, inhibitors, or imaging agents. The N-methylation and D-configuration provide resistance to proteolysis, a crucial feature for probes used in complex biological environments. explorationpub.com

The serine hydroxyl group is a versatile point for attaching reporter groups such as fluorophores, biotin (B1667282) tags, or metal chelators. For example, a peptide-based probe could be synthesized incorporating this compound, with the serine side chain later modified to carry a payload. This approach is central to creating tools for applications like fluorescence resonance energy transfer (FRET) assays or affinity-based protein profiling.

Moreover, the incorporation of unnatural amino acids is a key strategy in creating libraries for screening against biological targets. nih.gov For instance, encoded combinatorial libraries can be synthesized where specific amino acids are tagged, allowing for high-throughput screening and subsequent identification of active compounds. nih.gov The unique properties of this compound make it an attractive component for such libraries, introducing structural diversity that is not present in natural peptides. Research has also demonstrated the creation of minimalistic peptide scaffolds containing artificial metal-carbene active sites, generating organometallic bioconjugates for catalysis. nih.gov The synthesis of such complex structures relies on the use of appropriately protected amino acid precursors, highlighting the utility of compounds like this compound in the construction of novel chemical tools. nih.gov

Future Prospects in Peptidomimetic Libraries for High-Throughput Screening

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. Large libraries of these compounds are crucial for high-throughput screening (HTS) to discover new drug leads. explorationpub.com this compound is an ideal building block for constructing such libraries.

The combination of N-methylation and D-stereochemistry are classic modifications used in peptidomimetic design. explorationpub.com These features disrupt the typical peptide backbone structure, making the resulting molecules less susceptible to proteases and capable of adopting unique conformations that can bind to targets that are challenging for traditional small molecules.

The future of drug discovery relies heavily on screening diverse chemical libraries. explorationpub.com Peptidomimetic libraries containing residues derived from this compound can explore a chemical space that is distinct from both traditional small molecules and natural peptides. The synthesis of these libraries is often performed on a solid support, where the Boc protecting group allows for controlled, stepwise addition of the modified serine unit into a growing peptide chain. escholarship.org The ability to generate large, diverse libraries of stable, conformationally defined peptidomimetics is a significant area of research, with the potential to yield novel therapeutics for a wide range of diseases.

ModificationAdvantage in Peptidomimetic LibrariesExample ApplicationReference
N-MethylationIncreases proteolytic stability; restricts backbone conformation; improves cell permeability.Design of orally bioavailable peptides. explorationpub.com
D-Amino Acid SubstitutionEnhances stability against proteases; induces specific secondary structures (e.g., β-turns).Creation of enzyme inhibitors or receptor antagonists. explorationpub.comnih.gov
Backbone CyclizationReduces flexibility, increasing binding affinity; improves stability.Development of high-affinity ligands for protein-protein interactions. rsc.org
Unnatural Side ChainsIntroduces novel functionalities and steric properties for improved target interaction.Screening for inhibitors of challenging targets.

Computational Design and Optimization of Modified Peptides

Computational methods are becoming indispensable in modern drug discovery, and the design of peptides containing modified residues is an area of active research. nih.govnih.gov Computational tools can predict how the incorporation of a non-standard amino acid like N-methylated D-serine will affect the structure, stability, and binding affinity of a peptide. nih.gov

Furthermore, machine learning and deep learning models are being developed to predict the outcomes of peptide synthesis reactions, including difficult coupling steps that can occur with modified amino acids. amidetech.commit.edu By training on large datasets of synthesis outcomes, these models can help optimize reaction conditions in real-time, improving the efficiency of synthesizing complex peptides containing building blocks like this compound. amidetech.com This synergy between computational design and automated synthesis represents a powerful future direction for peptide-based drug discovery.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Boc-N-Me-D-Ser-OMe, and how can reproducibility be ensured?

  • Methodological Guidance : Follow detailed synthetic procedures, including reagent stoichiometry, reaction conditions (temperature, solvent, time), and purification methods. Reproducibility requires explicit documentation of deviations, such as ambient humidity effects on moisture-sensitive steps. For validation, replicate reactions under identical conditions and cross-validate yields/purity via HPLC or mass spectrometry. Adhere to journal guidelines for experimental transparency, ensuring all critical parameters are disclosed to enable replication .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Guidance : Use 1^1H/13^13C NMR to confirm structural integrity, IR spectroscopy for functional groups, and mass spectrometry for molecular weight. For spectral discrepancies (e.g., unexpected splitting in NMR), systematically compare with literature data, verify solvent/deuterated agent purity, and assess instrument calibration. Contradictions may arise from stereochemical variations or impurities; employ 2D NMR (COSY, HSQC) or chiral HPLC for resolution .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity or stability profiles of this compound?

  • Methodological Guidance : Apply the PICO framework to isolate variables:

  • Population : Target biological systems or chemical environments.
  • Intervention : Test under controlled conditions (pH, temperature, enzymatic exposure).
  • Comparison : Benchmark against structurally analogous compounds.
  • Outcome : Quantify degradation rates or bioactivity via kinetic assays (e.g., LC-MS monitoring).
    Use factorial design to evaluate interaction effects (e.g., solvent polarity vs. stability). Validate findings through peer-reviewed replication proposals .

Q. What computational strategies are optimal for modeling this compound’s conformational dynamics or reactivity?

  • Methodological Guidance : Employ density functional theory (DFT) for ground-state optimizations and molecular dynamics (MD) simulations for solvation effects. Validate computational models against experimental data (e.g., NMR coupling constants or X-ray crystallography). Use sensitivity analysis to identify force field parameters requiring recalibration. Cross-reference results with databases like Cambridge Structural Database to ensure methodological rigor .

Q. How should systematic reviews integrate fragmented or contradictory data on this compound’s applications in peptide synthesis?

  • Methodological Guidance : Conduct a PRISMA-compliant literature review:

  • Search Strategy : Use Boolean operators (e.g., "this compound AND peptide coupling") across PubMed, SciFinder, and Web of Science.
  • Inclusion/Exclusion : Filter studies by synthesis yield (>70%), purity (>95%), and peer-reviewed validation.
  • Data Synthesis : Tabulate coupling efficiency, side reactions, and protecting group compatibility. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and identify bias (e.g., solvent selection skewing yields). Highlight gaps for future studies (e.g., microwave-assisted synthesis) .

Tables for Data Analysis

Table 1 : Key Spectral Benchmarks for this compound

TechniqueExpected SignalsCommon ContradictionsResolution Strategy
1^1H NMRδ 1.4 (Boc CH3), 3.3 (N-Me)Splitting due to rotamersVariable-temperature NMR
13^13C NMRδ 28.5 (N-Me), 155.2 (Boc carbonyl)Solvent-induced shiftsCompare in CDCl3 vs. DMSO-d6
HPLCRetention time: 8.2 min (C18 column)Purity discrepanciesUse orthogonal methods (TLC/MS)

Table 2 : Experimental Design for Stability Studies

VariableLevels TestedResponse MeasuredStatistical Model
pH2.0, 7.4, 9.0% Degradation (24h)ANOVA with Tukey’s HSD
Temperature25°C, 37°C, 50°CHalf-life (t₁/₂)Arrhenius kinetic analysis
Oxidative Stress0.1% H2O2, controlByproduct formation (LC-MS)Chi-square for significance

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.